
1,3-Methano-1H-indene, 2,3-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Methano-1H-indene, 2,3-dihydro- is an organic compound with the molecular formula C10H10 and a molecular weight of 130.1864 g/mol . This compound is part of the indene family and is characterized by its unique bicyclic structure, which includes a methano bridge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Methano-1H-indene, 2,3-dihydro- can be achieved through various methods. One efficient procedure involves the hydrogenation of indene . The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar hydrogenation reactions, often scaled up with appropriate industrial equipment to ensure efficiency and safety.
化学反応の分析
Types of Reactions
1,3-Methano-1H-indene, 2,3-dihydro- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve hydrogenation, as mentioned in the preparation methods.
Substitution: Electrophilic substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various electrophiles such as halogens or nitro groups
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields saturated hydrocarbons.
科学的研究の応用
1,3-Methano-1H-indene, 2,3-dihydro- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Research into its potential use in drug development, particularly in the synthesis of pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action for 1,3-Methano-1H-indene, 2,3-dihydro- involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to participate in a range of chemical reactions, influencing pathways such as oxidation and reduction. The specific molecular targets and pathways depend on the context of its application, whether in chemical synthesis or biological systems .
類似化合物との比較
Similar Compounds
Indane: Another bicyclic compound with a similar structure but without the methano bridge.
1,1,3-Trimethyl-3-phenylindane: A derivative with additional methyl and phenyl groups.
2,3-Dihydro-1H-indene: A closely related compound with similar chemical properties.
Uniqueness
1,3-Methano-1H-indene, 2,3-dihydro- is unique due to its methano bridge, which imparts distinct chemical properties and reactivity compared to other indene derivatives.
特性
CAS番号 |
13938-73-3 |
|---|---|
分子式 |
C10H10 |
分子量 |
130.19 g/mol |
IUPAC名 |
tricyclo[6.1.1.02,7]deca-2,4,6-triene |
InChI |
InChI=1S/C10H10/c1-2-4-10-8-5-7(6-8)9(10)3-1/h1-4,7-8H,5-6H2 |
InChIキー |
HUXOCLGWKHIXBP-UHFFFAOYSA-N |
正規SMILES |
C1C2CC1C3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


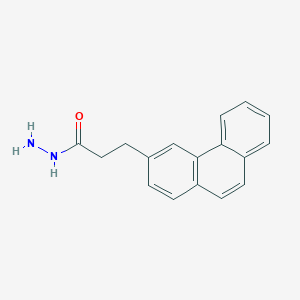
![1-[Ethoxy(phenyl)methyl]pyrrolidin-2-one](/img/structure/B14726831.png)
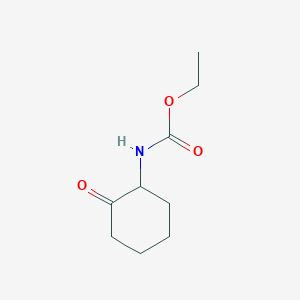

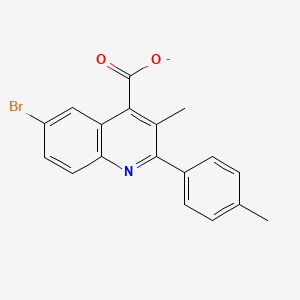

![n-[3-(Dimethylamino)propyl]-2-ethylhexanamide](/img/structure/B14726866.png)
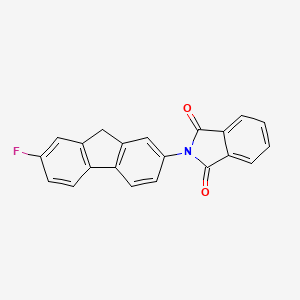
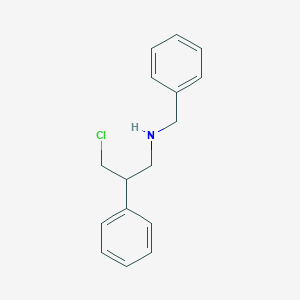

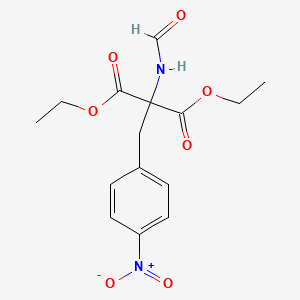
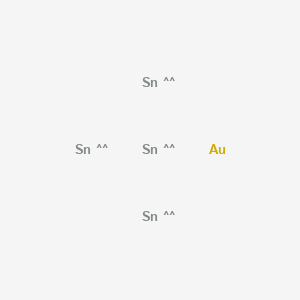
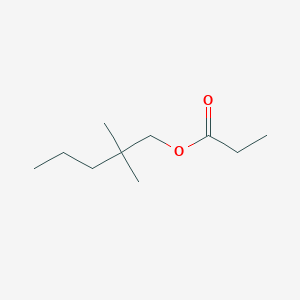
![{3-[(Ethoxycarbonyl)amino]phenyl}arsonic acid](/img/structure/B14726921.png)
